Everolimus - 159351-69-6

Everolimus

Catalog Number: EVT-242406
CAS Number: 159351-69-6
Molecular Formula: C53H83NO14
Molecular Weight: 958.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Everolimus, also known by its brand name Certican™, is a synthetic derivative of sirolimus (rapamycin), a macrolide compound originally isolated from the bacterium Streptomyces hygroscopicus. [, ] Everolimus falls under the classification of mammalian target of rapamycin (mTOR) inhibitors. [, , , ] It plays a significant role in scientific research as a potent immunosuppressive and antiproliferative agent, facilitating studies on cellular signaling pathways, organ transplantation, and various disease models. [, , , , , ]

Future Directions
  • Personalized Medicine: Further research is needed to identify predictive biomarkers of everolimus efficacy and toxicity. [, , , , , ] This will enable personalized treatment approaches, optimizing outcomes for individual patients.

  • Combination Therapies: Exploring novel combinations of everolimus with other targeted therapies holds promise for enhancing efficacy and overcoming resistance. [, , , , ] This requires a thorough understanding of drug interactions and synergistic mechanisms.

  • Novel Delivery Systems: Research on developing improved delivery systems for everolimus could enhance its bioavailability, reduce side effects, and facilitate targeted delivery to specific tissues or organs. []

  • Expanding Therapeutic Applications: Investigating the potential of everolimus for treating a wider range of diseases beyond its current indications is warranted. [, , ] This includes exploring its role in neurodevelopmental disorders, infectious diseases, and other conditions where mTOR signaling plays a crucial role. [, , ]

  • Long-Term Safety Evaluation: Continued monitoring and research on the long-term safety profile of everolimus are essential, particularly in the context of chronic use for organ transplantation and other chronic diseases. [, , ]

Sirolimus (Rapamycin)

Compound Description: Sirolimus, also known as rapamycin, is a macrolide immunosuppressant. It inhibits T-cell activation and proliferation by targeting the mammalian target of rapamycin (mTOR) pathway, which is involved in cell growth, proliferation, and survival. Sirolimus is used to prevent organ rejection after transplantation and to treat certain types of cancer. []

Temsirolimus

Compound Description: Temsirolimus is another rapamycin analog and mTOR inhibitor. It is a prodrug that is converted to its active metabolite, sirolimus, in the body. Temsirolimus is used to treat advanced renal cell carcinoma. []

Relevance: Like Everolimus, temsirolimus is a rapamycin derivative and belongs to the mTOR inhibitor class. [] They share a similar mechanism of action but exhibit differences in their adverse event profiles. While both can cause anemia, hyperglycemia, and stomatitis, respiratory disorders, particularly interstitial lung disease, might occur more frequently and with higher severity in patients treated with Everolimus compared to temsirolimus. []

32-Desmethoxyrapamycin

Compound Description: 32-Desmethoxyrapamycin is a rapamycin analog. It has been investigated as a potential internal standard in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for quantifying everolimus in biological samples. []

Relevance: Although not an mTOR inhibitor itself, 32-Desmethoxyrapamycin is structurally similar to Everolimus and has been used as an internal standard for its quantification. [] This suggests a close structural relationship between the two compounds.

Everolimus-d4

Compound Description: Everolimus-d4 is a deuterated form of Everolimus, meaning it contains four deuterium atoms instead of four hydrogen atoms. It is used as an internal standard in LC-MS/MS methods for the quantification of Everolimus. []

Relevance: As a deuterated form of Everolimus, everolimus-d4 has nearly identical chemical properties to the parent compound, making it an ideal internal standard for mass spectrometry analysis. []

Pevonedistat

Compound Description: Pevonedistat is an inhibitor of the neddylation pathway. Neddylation is a process that regulates protein function. Pevonedistat has shown potential in preclinical studies to enhance the effects of carboplatin, a chemotherapy drug, in renal medullary carcinoma. []

Relevance: While structurally unrelated to Everolimus, pevonedistat's investigation in renal cell carcinoma, a cancer type also treated with Everolimus, highlights the exploration of combination therapies for this disease. []

Vorolanib

Compound Description: Vorolanib is a tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs). It inhibits angiogenesis, the formation of new blood vessels, which is essential for tumor growth. []

Relevance: Vorolanib, like Everolimus, is investigated as a treatment option for metastatic renal cell carcinoma. [] While they have different mechanisms of action, targeting different pathways involved in tumor growth, their combined use has shown promise in clinical trials, indicating potential synergistic effects. []

YM155

Compound Description: YM155 is an inhibitor of survivin, a protein that plays a role in cell division and apoptosis. It has demonstrated anti-tumor activity in various cancer cell lines. []

Relevance: Although not directly related to Everolimus in terms of structure or mechanism, YM155 is investigated as a potential therapeutic agent for renal cell carcinoma, particularly for overcoming everolimus resistance. [] This highlights the ongoing search for new treatment strategies for this cancer type, especially in the context of acquired resistance to existing therapies.

Classification

Everolimus is classified as an immunosuppressant and antineoplastic agent. It falls under the category of mTOR inhibitors, which are essential in managing transplant rejection and certain types of tumors, including renal cell carcinoma and neuroendocrine tumors .

Synthesis Analysis

Methods and Technical Details

The synthesis of everolimus involves several key steps starting from sirolimus. The process typically includes:

  1. Reaction with Triflate: Sirolimus is reacted with 2-(t-butyldimethylsilyl)oxyethyl triflate in the presence of 2,6-lutidine at approximately 60°C. This step forms a protected derivative of everolimus .
  2. Deprotection: The protected compound is then treated with aqueous hydrochloric acid to remove the protecting groups, yielding crude everolimus .
  3. Purification: The crude product often requires purification via column chromatography due to impurities formed during synthesis. This purification step is crucial to achieve the desired purity levels for clinical use .
  4. Final Processing: The final product undergoes processes such as crystallization and lyophilization to produce a stable amorphous powder form, which is essential for its pharmaceutical applications .
Molecular Structure Analysis

Structure and Data

The molecular formula of everolimus is C53H89N1O14C_{53}H_{89}N_{1}O_{14}, and its structure includes a large macrolide ring typical of this class of compounds. The compound exhibits several stereocenters contributing to its biological activity.

  • Molecular Weight: Approximately 958.20 g/mol.
  • Structural Features: Everolimus contains a 40-O-(2-hydroxy)ethyl side chain that differentiates it from sirolimus, enhancing its solubility profile and pharmacokinetic properties .
Chemical Reactions Analysis

Reactions and Technical Details

Everolimus undergoes various chemical reactions that are critical for its synthesis and stability:

  1. Formation of Ammonium Adducts: In analytical methods, everolimus can form ammonium adducts under electrospray ionization conditions, which are monitored during quantification processes .
  2. Stability Reactions: Everolimus is susceptible to oxidation; therefore, it is often formulated with antioxidants such as butylated hydroxytoluene to enhance stability during storage and use .
  3. Deprotection Reactions: The removal of protecting groups during synthesis is a key reaction that must be carefully controlled to avoid degradation of the active compound .
Mechanism of Action

Process and Data

Everolimus exerts its pharmacological effects primarily through the inhibition of mTOR, a serine/threonine kinase that regulates cell growth, proliferation, and survival:

  • Inhibition Pathway: By binding to the FK506-binding protein 12 (FKBP12), everolimus forms a complex that inhibits mTORC1 (mTOR complex 1). This inhibition leads to reduced protein synthesis and cell cycle progression, particularly affecting T-cell activation and proliferation in immunosuppressive contexts .
  • Clinical Implications: This mechanism underlies its use in preventing organ rejection post-transplantation and in treating specific cancers by limiting tumor growth signals.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Everolimus is an amorphous powder.
  • Solubility: It is practically insoluble in water but highly soluble in anhydrous ethanol.
  • Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air, which must be considered during formulation .

Chemical Properties

Applications

Scientific Uses

Everolimus has several significant applications across different fields:

  1. Transplant Medicine: It is widely used for preventing organ rejection in kidney transplant patients when combined with other immunosuppressants like cyclosporine.
  2. Oncology: Everolimus is approved for treating various cancers, including renal cell carcinoma and neuroendocrine tumors, by inhibiting tumor growth through mTOR pathway modulation.
  3. Research Applications: Its role as an mTOR inhibitor makes it a valuable tool in cellular biology research for studying pathways related to growth control and metabolism.

Properties

CAS Number

159351-69-6

Product Name

Everolimus

IUPAC Name

(1R)-1,18-dihydroxy-12-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone

Molecular Formula

C53H83NO14

Molecular Weight

958.2 g/mol

InChI

InChI=1S/C53H83NO14/c1-32-16-12-11-13-17-33(2)44(63-8)30-40-21-19-38(7)53(62,68-40)50(59)51(60)54-23-15-14-18-41(54)52(61)67-45(35(4)28-39-20-22-43(66-25-24-55)46(29-39)64-9)31-42(56)34(3)27-37(6)48(58)49(65-10)47(57)36(5)26-32/h11-13,16-17,27,32,34-36,38-41,43-46,48-49,55,58,62H,14-15,18-26,28-31H2,1-10H3/t32?,34?,35?,36?,38?,39?,40?,41?,43?,44?,45?,46?,48?,49?,53-/m1/s1

InChI Key

HKVAMNSJSFKALM-VUDSBINYSA-N

SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

001, RAD
40-O-(2-hydroxyethyl)-rapamycin
Afinitor
Certican
everolimus
RAD 001
RAD, SDZ
RAD001
SDZ RAD
SDZ-RAD

Canonical SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

Isomeric SMILES

CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)[C@@]1(O2)O)C(C)CC4CCC(C(C4)OC)OCCO)C)C)O)OC)C)C)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.